

Unveiling the Solid-State Architecture of 2-Fluoropropanedioic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-fluoropropanedioic Acid

Cat. No.: B1328766

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **2-fluoropropanedioic acid**, also known as fluoromalonic acid. The information presented herein is critical for understanding the solid-state properties of this compound, which can influence its stability, solubility, and bioavailability—key considerations in pharmaceutical development and materials science.

Crystallographic Data Summary

The crystal structure of **2-fluoropropanedioic acid** has been determined using single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for facile reference and comparison.

Parameter	Value
Empirical Formula	C ₃ H ₃ FO ₄
Crystal System	Orthorhombic
Space Group	Pnam
Unit Cell Dimensions	
a	4.606(1) Å
b	8.315(2) Å
c	11.220(3) Å
Volume	430.2 Å ³
Z (Molecules per unit cell)	4
Final R-index	0.047

Molecular and Crystal Structure Analysis

The crystal structure of **2-fluoropropanedioic acid** reveals a planar molecular conformation, with the molecule possessing a plane of symmetry as implied by the space group Pnam.^[1] The two carboxyl groups are oriented in a trans configuration with respect to the central C-C-C plane.

A notable feature of the crystal packing is the formation of infinite chains of molecules linked by hydrogen bonds between the carboxyl groups.^[1] This is a common motif observed in the crystal structures of many dicarboxylic acids. The fluorine atom does not participate in the primary hydrogen bonding network that defines the chain structure.^[1]

Selected Bond Lengths and Angles

The intramolecular geometry, including key bond lengths and angles, provides insight into the electronic distribution within the molecule.

Bond/Angle	Length (Å) / Angle (°)
C-O (carboxyl)	1.245 Å, 1.251 Å
C-C-O (carboxyl)	116.7°, 116.9°

The observed bond lengths in the carboxyl group and the C-C-O bond angles show some deviation from values typically observed in other carboxylic acids.[\[1\]](#)

Experimental Protocols

The determination of the crystal structure of **2-fluoropropanedioic acid** involved the following key experimental stages:

Crystal Growth and Preparation

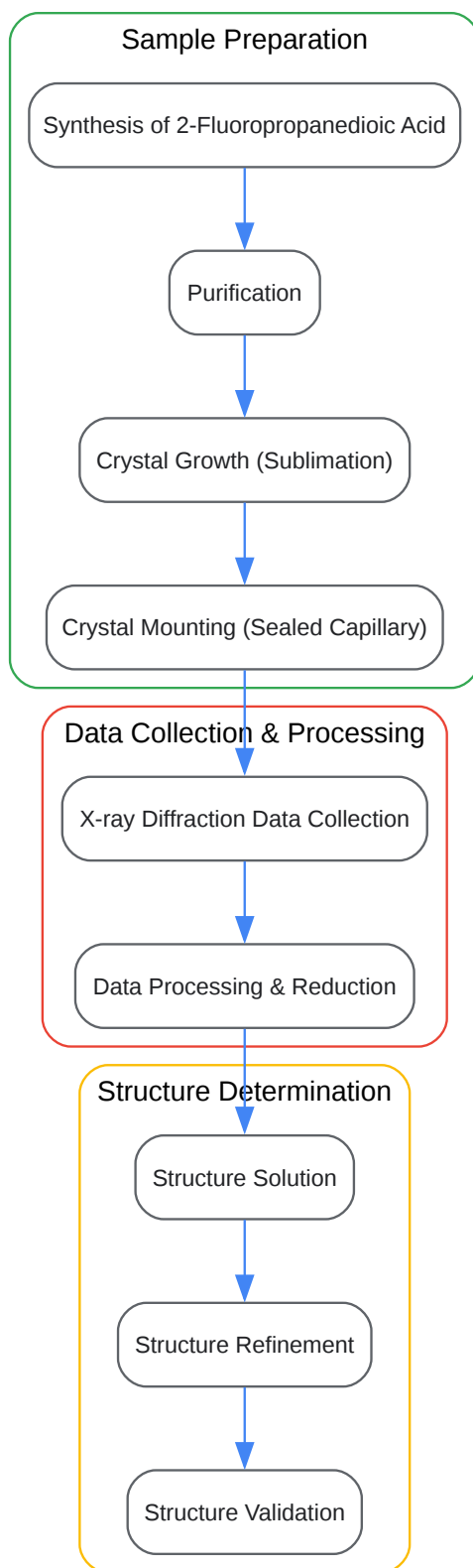
- Synthesis and Purification: **2-Fluoropropanedioic acid** was synthesized and purified.
- Crystallization: Single crystals suitable for X-ray diffraction were obtained by sublimation in vacuo.[\[1\]](#)
- Sample Mounting: Due to the highly hygroscopic nature of the crystals, a small, prismatic single crystal with dimensions of approximately 0.2 x 0.2 x 0.1 mm³ was sealed in a glass capillary tube to protect it from atmospheric moisture during data collection.[\[1\]](#)

X-ray Diffraction Data Collection and Structure Refinement

- Data Collection: Three-dimensional X-ray intensity data were collected from the prepared single crystal.
- Structure Solution and Refinement: The crystal structure was solved and refined using least-squares methods. The refinement converged to a final R-index of 0.047, indicating a good agreement between the observed and calculated structure factors.[\[1\]](#)

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of **2-fluoropropanedioic acid** is illustrated in the diagram below.



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Crystal Structure Determination Workflow

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References

- 1. journals.iucr.org [journals.iucr.org]
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